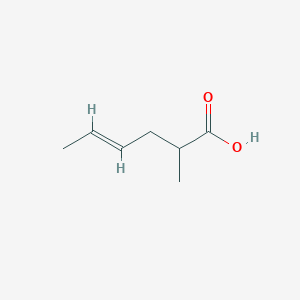

(4E)-2-methylhex-4-enoicacid

Description

(4E)-2-Methylhex-4-enoic acid is an unsaturated branched-chain carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. Its IUPAC name specifies the (4E) configuration, indicating a trans double bond at the fourth carbon of the hexenoic acid backbone, along with a methyl substituent at the second carbon. This structural arrangement confers unique physicochemical properties, such as altered polarity and reactivity compared to linear or fully saturated analogs.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-2-methylhex-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ |

InChI Key |

HFAXNGJLZXRBRG-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CC(C)C(=O)O |

Canonical SMILES |

CC=CCC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst such as palladium chloride. This reaction proceeds via a hydroformylation mechanism, followed by oxidation to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, (4E)-2-methylhex-4-enoic acid can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions typically involve high pressure and temperature, along with the use of a suitable catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methylhex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated carboxylic acids.

Substitution: Forms esters, amides, or other derivatives.

Scientific Research Applications

(4E)-2-methylhex-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-methylhex-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4E)-2-methylhex-4-enoic acid with three key analogs: 4-methylhex-2-enoic acid, (2E,4E)-2,4-hexadienoic acid (sorbic acid), and (2R)-2-methylpent-4-enoic acid. These compounds share structural motifs (e.g., unsaturated bonds, methyl branching) but differ in chain length, double-bond position, and functional group arrangement, leading to distinct properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sorbic acid’s conjugated diene system (C2 and C4) enables resonance stabilization, critical for its antimicrobial activity in acidic environments .

Branching and Stereochemistry: The methyl group at C2 in (4E)-2-methylhex-4-enoic acid introduces steric effects that may influence intermolecular interactions, such as hydrogen bonding or lipophilicity. The (2R)-configuration in (2R)-2-methylpent-4-enoic acid highlights the role of chirality in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles .

Chain Length and Applications: Sorbic acid’s shorter chain (C6) and conjugated system optimize its solubility and preservative efficacy in food systems, whereas longer-chain analogs like (4E)-2-methylhex-4-enoic acid may prioritize stability in organic synthesis .

Research Findings

- Antimicrobial Activity: Sorbic acid’s efficacy as a preservative (500–2000 ppm) is attributed to its ability to disrupt microbial membrane integrity. The absence of a second double bond in (4E)-2-methylhex-4-enoic acid likely diminishes this activity, though methyl branching could enhance lipid solubility for other bioactivities .

- Synthetic Utility: highlights methodologies for synthesizing substituted benzoic acid derivatives, suggesting that similar protocols (e.g., anhydrous Na₂CO₃-mediated reactions) could apply to (4E)-2-methylhex-4-enoic acid .

- Pharmacological Potential: The compound in , containing a 4-methylhex-4-enoic acid moiety, is referenced in studies on drug metabolism, implying that structural analogs may interact with enzymatic pathways (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.